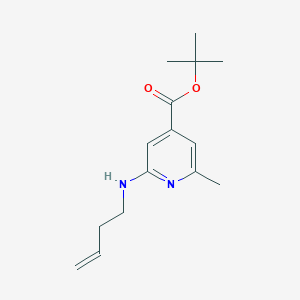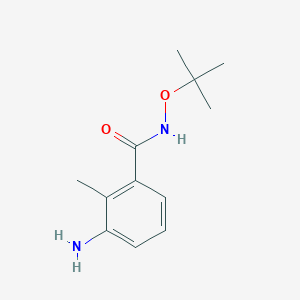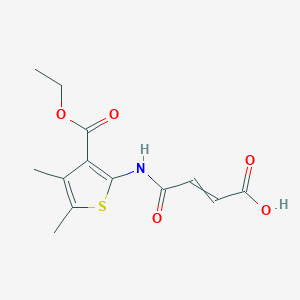
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde
Overview
Description
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde is an organic compound with a unique structure that combines a pyridine ring with an alkyne and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and dimethylbut-1-ynyl groups. The final step involves the formylation of the pyridine ring to introduce the aldehyde group. Specific reagents and conditions may include the use of n-butyllithium as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carboxylic acid.
Reduction: 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and aldehyde functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile: Similar structure but with a nitrile group instead of an aldehyde.
3,3-Dimethyl-1-butyne: A simpler alkyne compound used in various organic synthesis reactions.
tert-Butylacetylene: Another alkyne compound with a tert-butyl group, used in different synthetic applications.
Uniqueness
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields. Its structure allows for diverse reactivity, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
6-tert-butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H21NO/c1-15(2,3)10-9-13-12(11-18)7-8-14(17-13)16(4,5)6/h7-8,11H,1-6H3 |
InChI Key |
CNSBKQDIQWSLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=C(C=CC(=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-[(2,5-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B8326093.png)









![5,6,7,8-tetrahydro-4H-furo[2,3-c]azepin-4-ol](/img/structure/B8326172.png)
